molecular formula C5H4BrFN2 B8229813 4-Bromo-5-fluoropyridin-2-amine

4-Bromo-5-fluoropyridin-2-amine

Cat. No.: B8229813
M. Wt: 191.00 g/mol
InChI Key: RTZGDDKHGKZLCO-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoropyridin-2-amine is an organic compound with the molecular formula C5H4BrFN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions of the pyridine ring, respectively, and an amino group at the 2nd position. It appears as a white to light yellow solid and is known for its high chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF), followed by bromination . Another approach involves the use of Selectfluor® for the fluorination of pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle hazardous reagents and maintain the necessary reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoropyridin-2-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance its reactivity and make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-bromo-5-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZGDDKHGKZLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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